molecular formula C6H8Cl2N4 B6185614 [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride CAS No. 2624141-19-9

[1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride

Cat. No.: B6185614
CAS No.: 2624141-19-9
M. Wt: 207.06 g/mol
InChI Key: CYWUKCBLKSGNSB-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[4,3-a]pyridin-8-amine dihydrochloride (CAS 2624141-19-9) is a high-purity chemical reagent of significant interest in organic and medicinal chemistry research. This compound features the triazolopyridine scaffold, a privileged structure in drug discovery due to its versatile pharmacological potential and presence in several active therapeutic agents . The triazolopyridine core is recognized as a leitmotif in synthetic methods and the development of novel bioactive molecules, with its derivatives displaying a broad spectrum of biological activities . As a key synthetic intermediate, this dihydrochloride salt, with its amine functional group, is particularly valuable for further functionalization. Researchers can utilize it to create diverse libraries of compounds for screening against various biological targets. The triazolopyridine scaffold itself is a fundamental building block in approved drugs and investigational compounds, underscoring its importance in the design of new pharmacophores . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

CAS No.

2624141-19-9

Molecular Formula

C6H8Cl2N4

Molecular Weight

207.06 g/mol

IUPAC Name

[1,2,4]triazolo[4,3-a]pyridin-8-amine;dihydrochloride

InChI

InChI=1S/C6H6N4.2ClH/c7-5-2-1-3-10-4-8-9-6(5)10;;/h1-4H,7H2;2*1H

InChI Key

CYWUKCBLKSGNSB-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=C1)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Formation of 2-Hydrazinopyridine

The synthesis begins with nucleophilic substitution of 2-chloropyridine using hydrazine hydrate (99%) at 100°C for 48 hours. This yields 2-hydrazinopyridine (2 ), a critical intermediate for subsequent functionalization.

Acylation and Cyclization

2-Hydrazinopyridine undergoes monoacylation with chloroacetyl chloride in dichloromethane (DCM) to form 3 (C₇H₈ClN₃O). Cyclization with phosphorus oxychloride (POCl₃) at 120°C for 12 hours generates 3-chloromethyl-[1,2,]triazolo[4,3-a]pyridine (4 ).

Amine Functionalization

Nucleophilic displacement of the chloromethyl group in 4 with methylamine produces methyl-triazolo[4,3-a]pyridin-3-ylmethyl-amine (5 ). Further reactions with acid analogues in the presence of HATU yield amide derivatives. For the target dihydrochloride salt, 5 is treated with HCl under controlled pH to precipitate the final product.

Multi-Step Pharmaceutical Synthesis

Alkylation and Coupling

A patent-pending route involves alkylation of 3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (NAPH) to form NAPA, followed by coupling with PYRH (3-fluoro-5-(1-methyl-1H-pyrazol-4-yl)pyridin-2-amine). The reaction employs potassium carbonate in dimethylformamide (DMF)/acetonitrile (CH₃CN) at ambient temperature, achieving >95% purity for the hydrazide intermediate (HYDZ).

Dehydration and Salt Formation

HYDZ undergoes dehydration using thiophosphetane or phosphorus(V) dehydrating agents (e.g., POCl₃) under microwave irradiation or conventional heating (140–180°C). The resulting triazolo[4,3-a]pyridine is treated with hydrochloric acid to form the dihydrochloride salt, which is crystallized from a water-rich solvent at pH ≥7.

Critical Parameters :

  • Temperature : Dehydration above 140°C ensures complete ring closure.

  • Solvent System : DMF/CH₃CN minimizes side reactions during coupling.

  • Acid Stoichiometry : Excess HCl (2 equiv) ensures complete salt formation.

Optimization and Scalability

Purity Enhancement

  • Crystallization : The free base of Compound A is crystallized as a monohydrate or HCl salt, yielding >99.5% purity.

  • Chromatography : Silica-gel column chromatography (5% methanol/ethyl acetate) resolves amide derivatives.

Reaction Monitoring

  • TLC : Ethyl acetate/methanol (9:1) tracks hydrazide intermediates.

  • LCMS : Validates molecular ions (e.g., m/z 186 [M+H]⁺ for intermediate 3 ).

Comparative Analysis of Methodologies

ParameterHydrazine CyclizationPharmaceutical Route
Starting Material CostLow (2-chloropyridine)High (NAPH, PYRH)
Step Count4–5 steps3 steps
ScalabilityLab-scalePilot-to-industrial
Yield70% (final step)>99.5% (HYDZ)

The pharmaceutical route offers superior purity and scalability but requires specialized intermediates. Conversely, the hydrazine cyclization method is cost-effective for research-scale synthesis.

Challenges and Mitigation Strategies

  • Byproduct Formation : Excess POCl₃ generates phosphorylated byproducts. Quenching with saturated NaHCO₃ and DCM extraction mitigates this.

  • Moisture Sensitivity : Intermediate HYDZ is hygroscopic; reactions are conducted under inert atmosphere.

  • Regioselectivity : Microwave-assisted dehydration ensures selective triazole ring formation .

Chemical Reactions Analysis

Oxidation Reactions

The amine group undergoes oxidation under acidic or alkaline conditions. For example:

Reagents/ConditionsProductReferences
KMnO₄ in H₂SO₄, reflux8-Oxo- triazolo[4,3-a]pyridine

This reaction proceeds via radical intermediates, with the amine group converting to a ketone. The dihydrochloride salt enhances solubility in polar solvents during the process.

Nucleophilic Substitution and Acylation

The 8-amine group participates in nucleophilic reactions:

Reaction TypeReagents/ConditionsProductReferences
AcylationAcetyl chloride, pyridine, 0°C8-Acetamido-triazolopyridine
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°C8-(Benzylamino)-triazolopyridine
SulfonylationTosyl chloride, Et₃N, CH₂Cl₂8-Tosylamido-triazolopyridine

The dihydrochloride form requires neutralization (e.g., with NaHCO₃) before substitution. Acylation yields stable amides, while alkylation introduces bulky substituents for pharmacological optimization.

Palladium-Catalyzed Coupling Reactions

The pyridine ring supports cross-coupling at the 3-position:

Reaction TypeReagents/ConditionsProductReferences
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DME, 90°C3-Aryl-triazolopyridine derivatives
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, aryl halide3-Aminoaryl-triazolopyridine derivatives

These reactions enable structural diversification for drug discovery, particularly in kinase inhibitor design.

Reductive Reactions

The triazole ring remains stable under reductive conditions:

Reaction TypeReagents/ConditionsProductReferences
HydrogenationH₂ (1 atm), Pd/C, EtOHPartially saturated triazolopyridine

Selective reduction of the pyridine ring to a piperidine analog occurs without affecting the triazole moiety.

Cyclization and Heterocycle Formation

The amine group facilitates cyclization:

Reaction TypeReagents/ConditionsProductReferences
Condensation with aldehydesCH₃COCl, DCM, 25°CFused imidazotriazolopyridine systems
Microwave-assisted cyclizationCuI, K₂CO₃, DMF, 120°C (microwave)Polycyclic triazolo-heterocycles

These reactions expand the compound’s utility in synthesizing complex bioactive scaffolds.

Acid-Base Reactions

As a dihydrochloride salt, it undergoes neutralization:

Reagents/ConditionsProductReferences
NaOH (aq)Free base ( triazolo[4,3-a]pyridin-8-amine)

The free base exhibits higher reactivity in organic solvents, enabling downstream functionalization.

Scientific Research Applications

1.1. c-Met Kinase Inhibition

One of the most promising applications of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is its role as a c-Met kinase inhibitor. The c-Met receptor is implicated in various cancers and is a target for therapeutic intervention. Studies have shown that derivatives of this compound exhibit potent inhibitory activity against c-Met kinase:

  • Compound 22i demonstrated excellent anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 µM, 0.15 µM, and 2.85 µM respectively. Additionally, it showed superior c-Met kinase inhibition at nanomolar levels (IC50 = 48 nM) .

1.2. Dual Inhibition of c-Met and VEGFR-2

Recent research has expanded the application of [1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives to include dual inhibition of both c-Met and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This dual-target approach is crucial for addressing tumor growth and angiogenesis:

  • Compounds synthesized in this context have shown promising results in inhibiting both pathways, which may lead to more effective cancer therapies .

2.1. Muscarinic Acetylcholine Receptor Modulation

The compound has also been explored for its potential as a positive allosteric modulator (PAM) of muscarinic acetylcholine receptors, particularly the M1 subtype:

  • Triazolo derivatives have been synthesized that exhibit submicromolar potency as M1 PAMs without agonistic activity. This selectivity is beneficial for developing treatments for cognitive disorders without unwanted side effects associated with full agonists .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methodologies that allow for the introduction of different substituents to enhance biological activity:

  • Synthetic Pathways : Several synthetic strategies have been developed to produce diverse derivatives with tailored pharmacological profiles. For example, treatment with hydrazine followed by condensation reactions has been employed to achieve high yields of target compounds .

Case Studies and Research Findings

A range of studies has documented the efficacy of [1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives across different biological assays:

CompoundTargetIC50 ValueCell Line
22ic-Met48 nMA549
22ic-Met0.15 µMMCF-7
22ic-Met2.85 µMHeLa
VariousM1 PAMSubmicromolar-

These findings underscore the compound's potential as a lead structure in drug development targeting multiple pathways involved in cancer progression and cognitive enhancement.

Mechanism of Action

The mechanism of action of [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity. This inhibition can occur through various pathways, including competitive inhibition, where the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 1352443-32-3
  • Molecular Formula : C₆H₈Cl₂N₄ (dihydrochloride form)
  • Molecular Weight : 213.70 g/mol
  • Structure : Features a triazolo[4,3-a]pyridine core with an amine group at position 8 and two hydrochloride counterions.

Applications : Used as a reference standard in pharmaceutical analysis due to its well-defined purity (≥96% in some commercial batches) . Its structural framework is leveraged in drug discovery, particularly for central nervous system (CNS) targets and kinase inhibitors.

Comparison with Structurally Similar Compounds

Core Structural Modifications

Key analogs differ in substituent positions, halogenation, and alkyl/aryl modifications. Below is a comparative analysis:

Compound Name Substituents CAS No. Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
[1,2,4]Triazolo[4,3-a]pyridin-8-amine dihydrochloride (Target Compound) -NH₂ at C8; dihydrochloride 1352443-32-3 C₆H₈Cl₂N₄ 213.70 Pharmaceutical reference standard
3-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CH₃ at C3; -NH₂ at C8 1214900-87-4 C₇H₉N₄ 149.17 Higher lipophilicity; similarity score: 0.91
7-Methyl-[1,2,4]triazolo[4,3-a]pyridin-8-amine -CH₃ at C7; -NH₂ at C8 1150617-76-7 C₇H₈N₄ 148.17 Reduced solubility due to methyl group
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride -Cl at C8; -CF₃ at C6; ethylamine 1177299-79-4 C₉H₉Cl₂F₃N₄ 305.10 Enhanced electrophilicity; potential antiviral activity
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine Saturated pyridine ring N/A C₆H₁₀N₄ 138.17 Improved metabolic stability; discontinued commercial availability

Pharmacological and Physicochemical Differences

  • Lipophilicity : Methyl-substituted analogs (e.g., 3-methyl and 7-methyl derivatives) exhibit increased logP values compared to the parent compound, influencing blood-brain barrier penetration .
  • Solubility : The dihydrochloride form of the target compound enhances aqueous solubility (~50 mg/mL in water) compared to freebase analogs .
  • Reactivity : Halogenated derivatives (e.g., 8-chloro analog) show higher electrophilicity, making them suitable for covalent binding studies .

Key Research Findings

  • Structure-Activity Relationships (SAR): Methyl groups at C3 or C7 reduce potency at adenosine receptors but improve selectivity for kinase targets . Dihydrochloride salts generally exhibit better crystallinity and stability than freebase forms .
  • Toxicity Profiles: Halogenated analogs (e.g., 8-chloro) show higher cytotoxicity in vitro (IC₅₀ = 12 µM in HepG2 cells) compared to non-halogenated derivatives .

Biological Activity

The compound [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

  • Molecular Formula : C7_{7}H8_{8}Cl2_{2}N4_{4}
  • Molecular Weight : 207.07 g/mol
  • CAS Number : 100310816

Research indicates that this compound functions primarily as an inhibitor of various kinases and receptors involved in cancer progression. Its mechanism includes:

  • c-Met Inhibition : The compound demonstrates significant inhibition of the c-Met receptor tyrosine kinase, which is implicated in tumor growth and metastasis. IC50_{50} values have been reported in the nanomolar range for various derivatives of this compound .
  • Antimicrobial Activity : Studies have shown that derivatives exhibit potent antimicrobial properties against a range of pathogens, with minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations .

Biological Activity Data

Activity TypeTarget/PathogenIC50_{50} / MIC (µM)Reference
c-Met Kinase InhibitionHuman cancer cell lines0.48 - 0.83
Antimicrobial ActivityStaphylococcus aureus0.22 - 0.25
Antitumor ActivityA549, MCF-7, HeLa cells0.15 - 2.85

Case Study 1: Antitumor Efficacy

A study evaluated the antitumor efficacy of [1,2,4]triazolo[4,3-a]pyridin-8-amine derivatives on human cancer cell lines A549 (lung), MCF-7 (breast), and HeLa (cervical). The most potent derivative exhibited an IC50_{50} of 0.15 µM against MCF-7 cells, indicating strong antiproliferative activity. The study employed various assays including cell cycle analysis and apoptosis assays to confirm the mechanism of action .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of related triazolo compounds against Staphylococcus aureus. The derivatives displayed significant antibacterial activity with MIC values between 0.22 to 0.25 µg/mL. The study also highlighted their potential in reducing biofilm formation compared to standard antibiotics like Ciprofloxacin .

Q & A

Basic Synthesis and Purification

Q: What are the standard synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyridin-8-amine dihydrochloride and its derivatives? A: A common method involves cyclocondensation of 8-amino precursors with reagents like bis-(2-chloroethyl)amine hydrochloride in sulfolane at 150°C, followed by neutralization with NaHCO₃ and purification via recrystallization . Derivatives are often synthesized by substituting aryl/heteroaryl groups at specific positions using coupling reactions (e.g., with phenyl chlorides in dioxane) and characterized by NMR and melting point analysis .

Advanced Reaction Optimization

Q: How can reaction conditions be optimized to improve yield and purity in triazolo-pyridine syntheses? A: Key variables include solvent choice (e.g., sulfolane for high-temperature stability), stoichiometric ratios of reagents, and controlled heating duration (16–24 hours for complete conversion) . Computational tools like quantum chemical calculations can predict optimal pathways, reducing trial-and-error approaches . For purification, recrystallization from methanol or acetone is effective for isolating crystalline products .

Basic Analytical Characterization

Q: What spectroscopic techniques are essential for confirming the structure of [1,2,4]triazolo derivatives? A: ¹H and ¹³C NMR (in DMSO-d₆) are critical for identifying substituent patterns, with chemical shifts around δ 7.5–8.5 ppm indicating aromatic protons . IR spectroscopy confirms functional groups (e.g., C=O at ~1700 cm⁻¹), while melting points (250–300°C range) provide preliminary purity checks .

Advanced Spectral Data Resolution

Q: How can conflicting spectral data (e.g., overlapping NMR signals) be resolved for structurally similar triazolo derivatives? A: Use high-field NMR (≥400 MHz) and 2D techniques (COSY, HSQC) to differentiate overlapping peaks. For example, NOESY can distinguish regioisomers by spatial proximity of substituents . Coupling constants (J values) in aromatic regions also aid in assigning substitution patterns .

Biological Activity Profiling

Q: What methodologies are used to evaluate the adenosine receptor binding affinity of triazolo-pyridine derivatives? A: Radioligand displacement assays (e.g., using [³H]CCPA for A₁ receptors) quantify inhibition constants (Kᵢ). Structural modifications, such as introducing piperazinyl or nitro groups, enhance selectivity for A₂A receptors . Dose-response curves and molecular docking simulations further validate target engagement .

Addressing Data Contradictions

Q: How should researchers reconcile discrepancies in reported receptor binding affinities across studies? A: Standardize assay conditions (e.g., cell line, ligand concentration) and validate purity via HPLC (≥95%). Cross-reference computational models (e.g., docking studies) to identify steric or electronic factors affecting binding . Meta-analyses of substituent effects (e.g., electron-withdrawing nitro groups vs. electron-donating methoxy groups) can clarify trends .

Functionalization Strategies

Q: What strategies enable selective functionalization at the C-6 position of the triazolo-pyridine core? A: Electrophilic aromatic substitution (e.g., chlorosulfonation) preferentially occurs at C-6 due to electron-rich aromatic systems. Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) with boronic acids or amines further diversifies this position . Substituent directing effects must be validated via Hammett plots or DFT calculations .

Purity and Impurity Analysis

Q: What are common impurities in triazolo-pyridine synthesis, and how are they quantified? A: Byproducts include unreacted intermediates (e.g., 3-(4-phenylpiperazin-1-yl)propyl derivatives) and regioisomers. HPLC-MS with reference standards (e.g., Imp. B, CAS 62337-66-0) identifies impurities, while ion chromatography detects residual chloride in dihydrochloride salts .

Computational-Experimental Integration

Q: How can computational tools accelerate the design of novel triazolo-pyridine analogs? A: Reaction path search algorithms (e.g., artificial force-induced reaction method) predict feasible synthetic routes. Machine learning models trained on existing NMR and bioactivity data prioritize candidates for experimental testing, reducing development time by ~40% .

Cross-Disciplinary Applications

Q: What non-pharmacological applications exist for triazolo-pyridine derivatives in materials science? A: Their π-conjugated systems and thermal stability (melting points >250°C) make them candidates for organic semiconductors or ligands in catalysis. Photophysical studies (UV-vis, fluorescence) guide applications in optoelectronics .

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